![molecular formula C13H18ClNO2S B1469456 3-(苯磺酰基)-8-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 1135000-80-4](/img/structure/B1469456.png)
3-(苯磺酰基)-8-氮杂双环[3.2.1]辛烷盐酸盐
描述
The compound “3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane), a phenylsulfonyl group attached at the 3rd position, and a hydrochloride group. The azabicyclo[3.2.1]octane is a type of bicyclic compound where one of the bridges contains a nitrogen atom . The phenylsulfonyl group is a common functional group in organic chemistry, consisting of a sulfonyl group attached to a phenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane core would provide a rigid, bicyclic structure. The phenylsulfonyl group would likely contribute to the overall polarity of the molecule, and the hydrochloride group would provide an additional site of reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azabicyclo[3.2.1]octane core might undergo reactions typical of cyclic amines, while the phenylsulfonyl group could participate in a variety of reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the phenylsulfonyl and hydrochloride groups could enhance its solubility in polar solvents .科学研究应用
药物发现与开发
3-(苯磺酰基)-8-氮杂双环[3.2.1]辛烷的核心结构是一个含氮杂环,由于其生物活性,在药物研究中引起了极大的兴趣 . 该化合物可以作为各种生物活性分子全合成的关键合成中间体。其独特的双环结构使其成为开发新型治疗剂的宝贵支架。
生物质衍生化合物的合成
研究表明,该化合物可以通过光化学转化在生物质衍生化合物的增值中发挥作用 . 这种应用对可持续化学至关重要,它允许使用这种双环支架将生物质转化为高价值化学品。
钯催化反应
该化合物的结构适合用于钯催化的反应,特别是在合成氮丙啶中 . 这些反应对于以高精度构建复杂分子非常重要,这对合成各种药物至关重要。
神经烟碱乙酰胆碱受体亲和力
具有类似双环系统的化合物已显示出对 α4β2 神经烟碱乙酰胆碱受体的高亲和力 . 这表明在神经学研究和治疗中可能存在应用,在这些领域,调节这些受体可以具有治疗作用。
QSAR 研究
已经对相关的氮杂双环辛烷磺酰胺进行了定量构效关系 (QSAR) 研究,以预测分子的活性 . 该化合物可用于类似的 QSAR 研究,以开发具有优化性能的新药。
生物碱的全合成
3-(苯磺酰基)-8-氮杂双环[3.2.1]辛烷支架已在结构相关的槐属生物碱的全合成中得到强调 . 这些生物碱来自中草药,已显示出有希望的药理活性。
安全和危害
未来方向
属性
IUPAC Name |
3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S.ClH/c15-17(16,12-4-2-1-3-5-12)13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSOFXATMCFVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)
![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
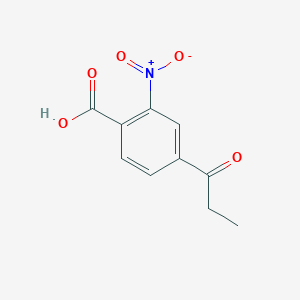

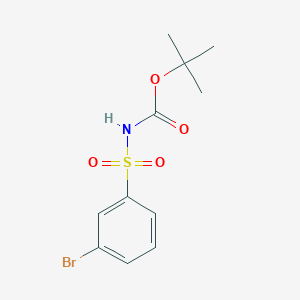
![2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B1469384.png)
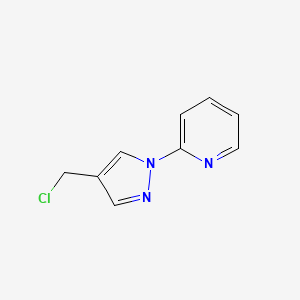
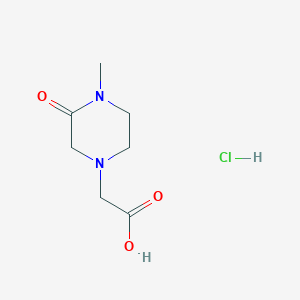

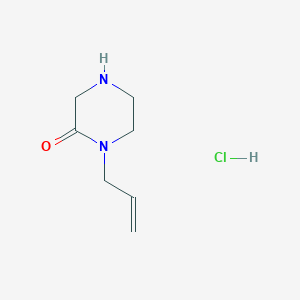

![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)
